molecular formula C9H9BrF2O B581378 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene CAS No. 1309933-98-9

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene

Cat. No.: B581378
CAS No.: 1309933-98-9
M. Wt: 251.071
InChI Key: BJEWMUWBTRMAJT-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene is an organic compound with the molecular formula C9H9BrF2O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and isopropoxy groups

Scientific Research Applications

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene has several applications in scientific research:

Safety and Hazards

The safety information for 5-Bromo-1,3-difluoro-2-isopropoxybenzene indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . Additionally, its bromine and fluorine substituents make it a versatile intermediate in the synthesis of more complex molecules, allowing it to interact with a wide range of biomolecules through various chemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with specific receptors and enzymes, it can modulate signaling cascades that are critical for cell function . For instance, its presence can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s bromine and fluorine atoms play a key role in these interactions, facilitating the formation of stable complexes with target proteins . Additionally, it can influence gene expression by binding to regulatory elements in the genome, thereby modulating transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects underscore the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo metabolic transformations that lead to the formation of reactive intermediates, which can further participate in downstream biochemical reactions . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its target biomolecules . The localization of this compound is essential for its activity, as it needs to be in the right place at the right time to modulate cellular processes effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the isopropoxy group. One common method involves the following steps:

    Bromination: A benzene derivative is treated with bromine in the presence of a catalyst to introduce the bromine atom.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of tubular reactors for diazotization reactions, as described in some patents, can improve the stability and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the isopropoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene is unique due to the specific arrangement of bromine, fluorine, and isopropoxy groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-bromo-1,3-difluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEWMUWBTRMAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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